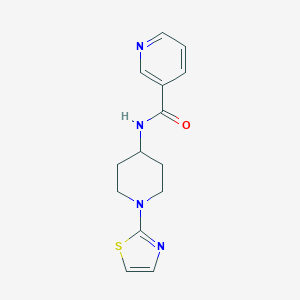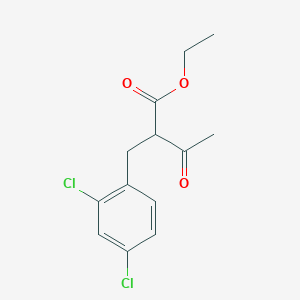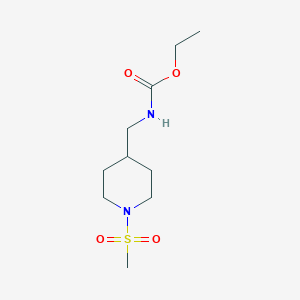
Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Determination and Toxicity of Ethyl Carbamate
Ethyl carbamate (EC) is a substance found in fermented foods and drinks, known for its carcinogenic properties. It is crucial to quantify EC due to its presence in alcoholic beverages. A study developed and validated an HPLC-FLD analytical method for EC evaluation in cachaça, achieving a mean recovery of 94.88% and demonstrating accuracy, reproducibility, and linearity over a specified concentration range .
Ethyl Carbamate as an Environmental Toxicant
EC has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). It poses a potential threat to human health, with long-term exposure possibly leading to neurological disorders. Research has extensively studied the formation and metabolism of EC, and various analytical methods have been established for its detection in food matrices. Strategies to mitigate EC in food products include physical, chemical, enzymatic, and genetic engineering methods. Natural products may offer protection against EC-induced toxicity by modulating oxidative stress .
Molecular Structure Analysis of Ethyl Carbamate Analogues
The crystal structures of two ethyl carbamate analogues, which are potential potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), have been determined. Despite their similarities, they exhibit different crystal packings. A polymorph risk assessment was conducted to study interactions in these compounds .
Chemical Reactions and Anticancer Agents
Ethyl carbamate analogues have been studied for their ability to bind with cellular tubulin, leading to cell accumulation at mitosis and exhibiting cytotoxic activity against experimental neoplasms. Metabolite studies of one such analogue showed cleavage of the ethyl carbamate moiety. Alterations in the carbamate group were explored, indicating that the presence of a carbamate group is necessary for activity. The activity was maintained when ethyl was replaced by methyl but reduced with bulkier aliphatic groups or when ethoxy was replaced with a methylamino group .
Physical and Chemical Properties Analysis
The studies reviewed do not provide direct information on the physical and chemical properties of "Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate". However, the analytical methods and structural analyses of related compounds suggest that EC and its analogues have specific interactions and structural requirements for their biological activity, which could be inferred to relate to their physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Ionic Liquids and Battery Applications
The research by Kim et al. (2013) highlighted the application of ethyl 1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, a compound with structural similarities to Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate, as a co-solvent in lithium-ion batteries. This compound, due to its good miscibility with carbonate solvents and better conductivity, is used to enhance the performance of lithium-ion batteries, particularly in mixed electrolyte systems (Kim, Cho, & Shin, 2013).
Crystal Structures and Ubiquitin Potentiation
Mambourg et al. (2021) studied the crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and its carboxylic acid variant. These structures were analyzed as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), demonstrating the significance of these compounds in enhancing the activity of a protein implicated in neurodegenerative diseases (Mambourg, Tumanov, Henon, Lanners, Garcia-Ladona, & Wouters, 2021).
Anticancer Activity
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This study provides evidence of the potential application of Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate derivatives in cancer treatment, indicating that such derivatives can act as strong anticancer agents (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Food and Environmental Toxicant
Ethyl carbamate, closely related to the compound , has been identified as an emerging food and environmental toxicant. Gowd et al. (2018) discussed the formation, metabolism, and toxic effects of ethyl carbamate in food products, along with strategies for its mitigation. This research underlines the importance of monitoring and reducing ethyl carbamate levels to safeguard public health (Gowd, Su, Karlovsky, & Chen, 2018).
Zukünftige Richtungen
Piperidine derivatives, including Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate, have significant potential in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Eigenschaften
IUPAC Name |
ethyl N-[(1-methylsulfonylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-3-16-10(13)11-8-9-4-6-12(7-5-9)17(2,14)15/h9H,3-8H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDSRQXBIMCXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

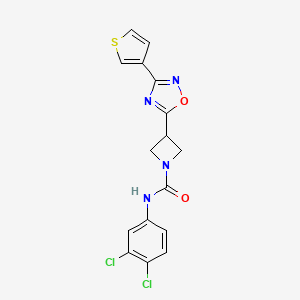
![6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546976.png)
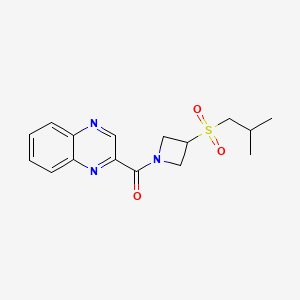
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546979.png)
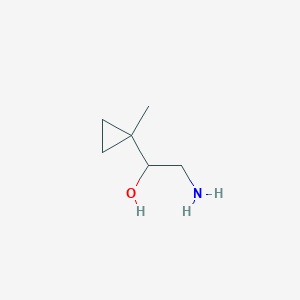
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)
![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)
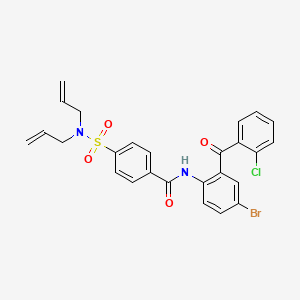
![(E)-tert-butyl 3-((4-(methylamino)-4-oxobut-2-en-1-yl)carbamoyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2546990.png)
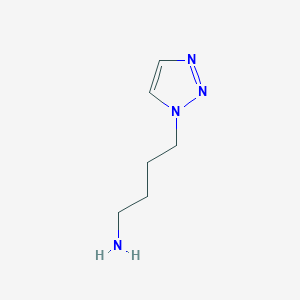
![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2546992.png)
